

CAS number 3-Bromo-2-methoxyquinoline

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Compound of Interest

Compound Name: 3-Bromo-2-methoxyquinoline

CAS No.: 222317-29-5

Cat. No.: B1502844

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A Technical Guide to **3-Bromo-2-methoxyquinoline**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-methoxyquinoline**, a substituted quinoline of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to present a predictive yet scientifically grounded profile. We will explore its physicochemical properties, propose a viable synthetic route with a detailed experimental protocol, predict its characteristic spectroscopic data, and discuss its potential applications in drug discovery and as a versatile chemical intermediate. This guide is intended to serve as a valuable resource for researchers looking to work with or further investigate this and similar quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to interact with a wide range of biological targets have led to its incorporation into drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The functionalization of the quinoline core with various substituents, such as halogens and alkoxy groups, allows for the fine-tuning of its pharmacological properties. **3-Bromo-2-methoxyquinoline** represents a key building block within this class of compounds, offering multiple reactive sites for further chemical modification.

Physicochemical Properties

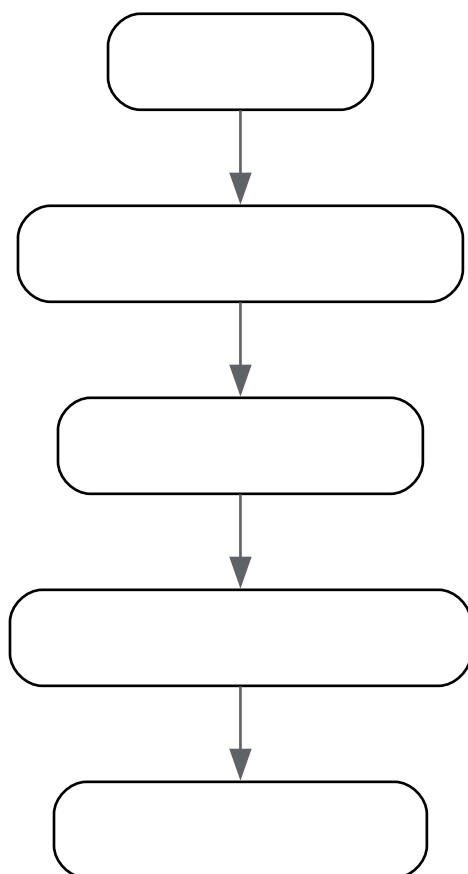
While specific experimental data for **3-Bromo-2-methoxyquinoline** is not readily available, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

Property	Predicted Value	Justification
Molecular Formula	C ₁₀ H ₈ BrNO	Based on the chemical structure
Molecular Weight	238.08 g/mol	Calculated from the molecular formula
Appearance	White to off-white solid	Typical for similar aromatic compounds
Melting Point	85-95 °C	Inferred from related substituted quinolines
Solubility	Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Methanol); Insoluble in water	Expected for a nonpolar aromatic compound
Boiling Point	> 300 °C	Estimated for a stable aromatic molecule of this size

Synthesis of 3-Bromo-2-methoxyquinoline: A Proposed Route

A plausible and efficient synthesis of **3-Bromo-2-methoxyquinoline** can be envisioned starting from the readily available 2-hydroxyquinoline (carbostyryl). The proposed synthetic pathway is a two-step process involving bromination followed by O-methylation.

Diagram of the Proposed Synthetic Workflow:



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Caption: Proposed two-step synthesis of **3-Bromo-2-methoxyquinoline**.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-Bromo-2-hydroxyquinoline

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.5 g (0.1 mol) of 2-hydroxyquinoline in 100 mL of acetonitrile.
- **Reagent Addition:** To the stirred solution, add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The addition of NBS is exothermic, and the temperature should be monitored.
- **Reaction:** Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold acetonitrile (2 x 20 mL), and then with water (2 x 50 mL) to remove any unreacted NBS and succinimide byproduct.
- **Purification:** Dry the crude product under vacuum to yield 3-bromo-2-hydroxyquinoline as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of **3-Bromo-2-methoxyquinoline**

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 22.4 g (0.1 mol) of 3-bromo-2-hydroxyquinoline and 20.7 g (0.15 mol) of potassium carbonate in 150 mL of acetone.
- **Reagent Addition:** Heat the suspension to reflux. Add 13.9 g (0.11 mol) of dimethyl sulfate dropwise from the dropping funnel over 30 minutes.
- **Reaction:** Continue to reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
- **Extraction:** Dissolve the residue in 100 mL of dichloromethane and wash with water (2 x 50 mL) and then with brine (50 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford **3-Bromo-2-methoxyquinoline** as a pure solid.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized **3-Bromo-2-methoxyquinoline** would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region (δ 7.0-8.5 ppm) will display a set of multiplets corresponding to the five protons on the quinoline ring system. The methoxy group will appear as a sharp singlet at approximately δ 4.0 ppm.
- ^{13}C NMR (100 MHz, CDCl_3): The carbon NMR spectrum will show ten distinct signals. The carbon of the methoxy group will resonate around δ 55-60 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon atom attached to the bromine (C3) will be significantly shifted compared to the parent quinoline.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

- C-H stretching (aromatic): $\sim 3050\text{ cm}^{-1}$
- C-H stretching (aliphatic, $-\text{OCH}_3$): $\sim 2950\text{ cm}^{-1}$
- C=C and C=N stretching (aromatic ring): $1600\text{-}1450\text{ cm}^{-1}$
- C-O stretching (methoxy group): $1250\text{-}1050\text{ cm}^{-1}$
- C-Br stretching: $600\text{-}500\text{ cm}^{-1}$

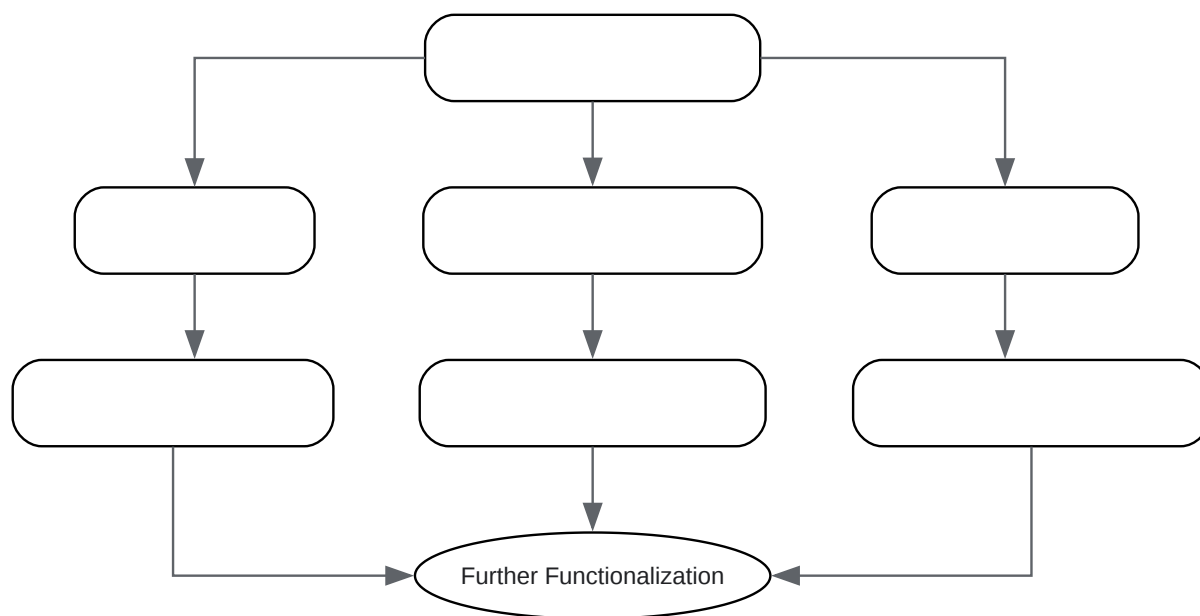
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M^+) and an $(M+2)^+$ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

3-Bromo-2-methoxyquinoline is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Diagram of Potential Applications:



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Caption: Potential synthetic transformations of **3-Bromo-2-methoxyquinoline**.

- **Cross-Coupling Reactions:** The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively. This versatility makes it a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

- **Synthesis of Bioactive Molecules:** Substituted quinolines have shown promise as anticancer and antimicrobial agents. The **3-Bromo-2-methoxyquinoline** core can be elaborated to synthesize analogs of known bioactive compounds or to explore new chemical space for identifying novel therapeutic agents.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions must be observed when handling **3-Bromo-2-methoxyquinoline**.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-methoxyquinoline, while not extensively characterized in the literature, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a predictive framework for its properties, a practical synthetic route, and an overview of its potential applications. The methodologies and data presented here, though inferred from related structures, offer a solid foundation for researchers to begin their exploration of this promising quinoline derivative.

References

Due to the limited direct literature on **3-Bromo-2-methoxyquinoline**, the following references pertain to related compounds and general synthetic methodologies.

- Synthesis of Substituted Quinolines: For general procedures on the synthesis and functionalization of quinoline derivatives, see
 - Taylor & Francis Online: Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. [[Link](#)]
- Bromination of Aromatic Compounds: For a review of bromination techniques in organic synthesis, see
 - ACS Publications: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [[Link](#)]
- Spectroscopic Data of Related Compounds: For examples of NMR and other spectroscopic data for bromo- and methoxy-substituted aromatic compounds, see
 - Royal Society of Chemistry: Visible-light-induced mono-bromination of arenes with BrCCl₃ - Supporting Information. [[Link](#)]
- Safety Data for Halogenated Compounds: For general safety and handling information for halogenated organic compounds, refer to safety data sheets from chemical suppliers such as
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